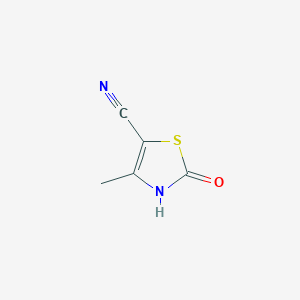

5-Cyano-4-methyl-4-thiazoline-2-one

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C5H4N2OS |

|---|---|

分子量 |

140.17 g/mol |

IUPAC名 |

4-methyl-2-oxo-3H-1,3-thiazole-5-carbonitrile |

InChI |

InChI=1S/C5H4N2OS/c1-3-4(2-6)9-5(8)7-3/h1H3,(H,7,8) |

InChIキー |

BXXMVNFRXZXDMV-UHFFFAOYSA-N |

正規SMILES |

CC1=C(SC(=O)N1)C#N |

製品の起源 |

United States |

準備方法

One-Pot Synthesis via Michael Addition and Cyclization

The most industrially viable method involves a one-pot synthesis leveraging Michael addition and subsequent cyclization. As detailed in patent CN104961705A, methyl acrylate reacts with aqueous methylamine (30–40% concentration) and sulfur at 15–25°C under hydrogen sulfide gas to form dimethyl 3,3'-dithiobispropionate . This intermediate undergoes amidation with methylamine gas in methanol at 5–15°C, producing N,N'-dimethyl-3,3'-dithiodipropionamide. Chlorination of this amide with chlorine gas at 0–15°C yields 5-cyano-4-methyl-4-thiazoline-2-one after purification via aqueous methanol decolorization and crystallization .

Critical parameters include:

-

Molar ratio of methylamine to methyl acrylate : 1.1–1.2:1 to prevent side reactions .

-

Chlorine stoichiometry : 8–10 equivalents relative to the amide intermediate .

-

Solvent selection : Methanol and ethyl acetate enable efficient intermediate isolation .

This method reduces wastewater generation by 60% compared to stepwise syntheses and achieves >99.8% purity .

Cyclocondensation of Ethyl Cyanoacetate with Methyl Isothiocyanate

An alternative route, described by PrepChem, involves the reaction of ethyl cyanoacetate with methyl isothiocyanate in the presence of a base (e.g., triethylamine). The process proceeds via nucleophilic attack of the thiol group on the cyano carbon, followed by cyclization to form the thiazoline ring . Key steps include:

-

Reaction conditions : 0–5°C in anhydrous dichloromethane to minimize hydrolysis.

-

Workup : Extraction with ethyl acetate, drying over sodium sulfate, and crystallization from isopropyl ether yields this compound with a melting point of 180°C .

This method is notable for its simplicity and scalability, though it requires careful temperature control to avoid polymerization byproducts .

Oxidative Cyclization of Thioamide Precursors

Patent WO2003091230A1 highlights a pathway involving oxidative cyclization of N-(4-methylthiazol-5-yl)thioamides. Starting from 4-methylthiazole-5-carboxylic acid methyl ester, reduction with sodium borohydride and AlCl3 generates 4-methyl-5-hydroxymethylthiazole, which is oxidized to the aldehyde intermediate . Subsequent treatment with cyanating agents (e.g., KCN) introduces the cyano group, followed by ring closure under acidic conditions .

Optimization insights :

-

Oxidizing agents : Pyridinium chlorochromate (PCC) or Jones reagent (CrO3/H2SO4) achieves >97% conversion .

-

Cyanation : Use of trimethylsilyl cyanide minimizes side reactions compared to inorganic cyanides .

This method is advantageous for producing derivatives with substituents on the thiazole ring but requires hazardous reagents, complicating large-scale applications .

Comparative Analysis of Methodologies

The table below summarizes key metrics for the discussed methods:

Industrial-Scale Considerations

For large-scale production, the one-pot method is preferred due to its integration of multiple steps in a single reactor, reducing equipment costs and intermediate isolation. However, chlorine gas usage necessitates robust safety protocols. Cyclocondensation offers a safer alternative for smaller batches but requires stringent moisture control.

Q & A

Basic Research Questions

Q. How can the synthesis of 5-Cyano-4-methyl-4-thiazoline-2-one be optimized for higher yield and purity?

- Methodology :

-

Solvent selection : Use polar aprotic solvents (e.g., DMF) or acetic acid mixtures to enhance reaction efficiency and solubility of intermediates .

-

Temperature control : Maintain temperatures between 60–80°C to balance reaction kinetics and minimize side reactions .

-

Catalysts : Sodium acetate (2.0 equiv) promotes cyclization in thiazolidinone formation .

-

Purification : Column chromatography or recrystallization (e.g., DMF-ethanol mixtures) achieves >95% purity .

Table 1 : Synthesis Optimization Parameters for Thiazolidinone Derivatives

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., cyano and methyl groups) .

- HPLC : Quantifies purity and monitors reaction progress using C18 columns with UV detection .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What are the key reactivity patterns of this compound under varying pH or solvent conditions?

- Methodology :

- Nucleophilic attack : The thiazoline ring undergoes substitution at the sulfur or nitrogen positions in basic conditions .

- Solvent effects : Polar solvents (e.g., DMSO) stabilize intermediates in Michael addition reactions .

- pH-dependent stability : Acidic conditions may protonate the cyano group, altering reactivity .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of this compound in antimicrobial assays be resolved?

- Methodology :

-

Assay standardization : Compare broth microdilution (MIC) vs. disk diffusion methods to control for inoculum size .

-

Solubility optimization : Use DMSO at <1% concentration to avoid cytotoxicity artifacts .

-

Structural analogs : Synthesize derivatives (e.g., fluorophenyl or nitro-substituted) to isolate pharmacophores .

Table 2 : Factors Influencing Bioactivity Variability

Factor Example Mitigation Strategy References Assay type Broth vs. agar methods Standardize protocols Compound solubility DMSO concentration Optimize solvent systems Cell line variability Cancer vs. bacterial models Use isogenic cell panels

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) .

- QSAR modeling : Correlate substituent electronegativity (e.g., cyano group) with anticancer activity .

- MD simulations : Simulate ligand-protein stability in aqueous environments (GROMACS) .

Q. How can structure-activity relationships (SARs) for this compound derivatives be established in anticancer research?

- Methodology :

- Functional group modulation : Replace the cyano group with carboxyl or amide moieties to assess cytotoxicity .

- Bioisosteric substitution : Swap methyl with trifluoromethyl to enhance metabolic stability .

- Pharmacophore mapping : Identify critical hydrogen-bonding sites via crystallographic data .

Q. What methodologies ensure the stability of this compound in biological matrices during in vitro studies?

- Methodology :

- Storage conditions : Store at –20°C in anhydrous DMSO to prevent hydrolysis .

- Analytical validation : Use LC-MS/MS to monitor degradation products in serum-containing media .

- Protective groups : Introduce acetyl or benzyl groups to shield reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。